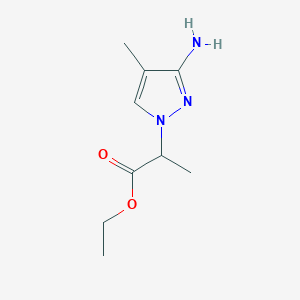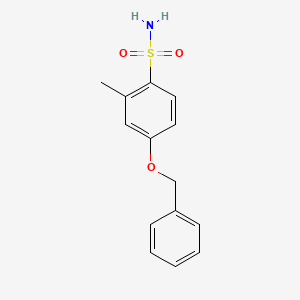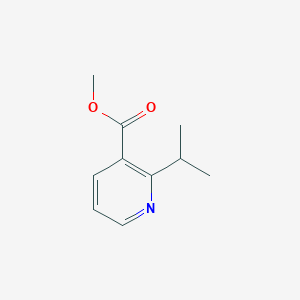
Methyl 2-isopropylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-isopropylnicotinate is an organic compound that belongs to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, with an isopropyl group at the 2-position. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isopropylnicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the reaction of 2-isopropylnicotinic acid with methanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process typically involves the esterification of nicotinic acid derivatives with methanol in the presence of a strong acid catalyst, followed by purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-isopropylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: The major product is 2-isopropylnicotinic acid.
Reduction: The major product is 2-isopropyl-3-pyridinemethanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-isopropylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways involving nicotinic acid derivatives.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of vascular disorders and as a vasodilator.
Industry: It is used in the formulation of topical creams and sprays for pain relief due to its vasodilatory properties.
Mécanisme D'action
The mechanism of action of Methyl 2-isopropylnicotinate involves its ability to act as a vasodilator. It promotes the release of prostaglandin D2, which leads to the dilation of peripheral blood vessels. This action enhances blood flow to the applied area, providing relief from muscle and joint pain. The molecular targets include the peripheral blood capillaries located in the dermal papillae of the skin.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Isopropyl nicotinate
Comparison
Methyl 2-isopropylnicotinate is unique due to the presence of the isopropyl group at the 2-position, which imparts distinct chemical and physical properties compared to other nicotinates. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications where other nicotinates may not be as effective.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
methyl 2-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-7(2)9-8(10(12)13-3)5-4-6-11-9/h4-7H,1-3H3 |
Clé InChI |
TVGGCMRQVSAPAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC=N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


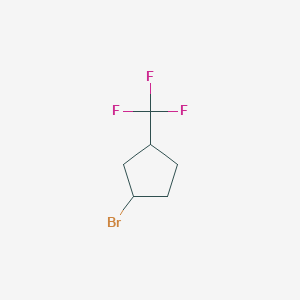




![N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester](/img/structure/B13638013.png)
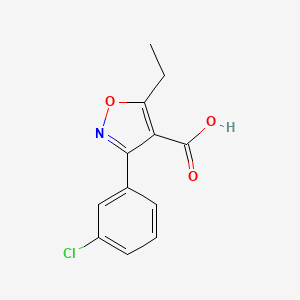
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13638022.png)

